Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Description
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound featuring a fused pyrazole-pyrimidine core. This scaffold is widely studied due to its versatility in medicinal chemistry and materials science. The compound is characterized by a methyl group at position 5 and an ethyl ester at position 2, which influence its physicochemical properties and biological interactions. Pyrazolo[1,5-a]pyrimidines are known for applications as kinase inhibitors, receptor ligands, and diagnostic probes, with structural modifications driving activity and selectivity .
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-9-11-7(2)4-5-13(9)12-8/h4-6H,3H2,1-2H3 |
InChI Key |
IAVLOSRHPFYTAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC(=NC2=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylpyrazole with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound featuring a fused pyrazole and pyrimidine ring system with the molecular formula and a molecular weight of approximately 194.20 g/mol. The presence of an ethyl ester group at the carboxyl position enhances its solubility and reactivity, making it suitable for diverse chemical and biological applications.
Pharmaceutical Development
This compound is investigated for its potential biological activities, positioning it as a promising candidate in drug development. Research indicates that this compound exhibits notable biological activities:
- Enzyme Inhibition Interaction studies focus on its binding affinity with various biological targets, which is crucial for understanding its mechanism of action and therapeutic potential.
- Antiviral Properties Pyrazolo[1,5-a]pyrimidine derivatives are known candidates as RSV F protein inhibitors .
- Medicinal Chemistry It is used in modifying compounds for further studies or applications.
Other Applications
This compound has applications across different fields:
- Agrochemicals It can be employed in synthesizing agrochemicals.
- Material Science Pyrazolo[1,5-a]pyrimidines have gained attention in material science because of their photophysical properties .
- Organic Synthesis It serves as a chemical entity in organic synthesis.
Pyrazolo[1,5-a]pyrimidine Derivatives as PDE2A Inhibitors
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent, selective, orally bioavailable, and brain-penetrating PDE2A inhibitors .
- SAR Studies Methyl substitutions on the pyrazolo[1,5-a]pyrimidine core have demonstrated that the 6-methyl substitution can significantly increase PDE2A inhibitory activity . The 5-methyl substitution is well-tolerated, allowing for further elaboration to enhance potency .
- Phototoxicity Introducing a nitrogen-linked heteroaryl substituent at the 5-position can alleviate in vitro phototoxicity risks .
- Cognitive Function Studies have shown that PDE2A inhibitors can improve cognitive function in preclinical models of cognitive impairment, suggesting a potential therapeutic approach for treating cognitive dysfunction in neuropsychiatric and neurodegenerative disorders like schizophrenia and Alzheimer’s disease .
Mechanism of Action
The mechanism of action of Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells or reduced inflammation .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Pyrazolo[1,5-a]pyrimidine derivatives are distinguished by substituents at positions 2, 5, and 5. Below is a comparative analysis of key analogues:
Table 1: Structural Features of Ethyl 5-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylate and Analogues
Physicochemical Properties
- Lipophilicity : Methyl and ethyl groups enhance lipophilicity (logP ~2.5), while fluorine or chlorine substituents increase it further (logP ~3.0–3.5) .
- Solubility: Ester groups improve aqueous solubility (e.g., 5-hydroxypyrazolo derivatives in ethanol/water mixtures) .
- Stability : Dichloro and fluorinated derivatives exhibit higher thermal and metabolic stability .
Biological Activity
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate (EMPC) is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
EMPC features a fused pyrazole and pyrimidine ring system with an ethyl ester group at the carboxyl position, enhancing its solubility and reactivity. Its molecular formula is with a molecular weight of approximately 194.20 g/mol. The unique arrangement of functional groups contributes to its biological activity.
The exact mechanisms by which EMPC exerts its biological effects are still under investigation. However, studies suggest several potential pathways:
- Enzyme Inhibition : EMPC has been explored as an enzyme inhibitor, particularly in the context of cancer treatment and inflammation control.
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may play a role in mitigating oxidative stress-related damage in cells.
- Antitumor Activity : Preliminary studies indicate that EMPC may possess antitumor properties, making it a candidate for further investigation in cancer therapeutics .
Biological Activities
Research has identified various biological activities associated with EMPC:
- Anticancer Properties : EMPC has shown promise in inhibiting the proliferation of cancer cell lines, suggesting potential use as an anticancer agent.
- Antioxidant Effects : The compound demonstrates high radical scavenging capabilities against reactive oxygen species, indicating its potential as an antioxidant .
- Antibacterial and Antiparasitic Activities : Similar compounds within the pyrazolo[1,5-a]pyrimidine family have exhibited antibacterial effects against pathogens such as Mycobacterium tuberculosis and antiparasitic activity against Leishmania spp. .
Research Findings
Several studies have contributed to the understanding of EMPC's biological activity:
- Antioxidant Studies :
- EMPC exhibited potent antioxidant properties with an IC50 value indicating effective radical scavenging capabilities.
- Anticancer Research :
- Enzyme Inhibition :
Comparative Analysis
A comparative table summarizing the biological activities of various pyrazolo[1,5-a]pyrimidine derivatives is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Ethyl ester at carboxyl position | Anticancer, Antioxidant |
| Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate | Hydroxyl group at 7-position | High antioxidant activity |
| 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine | Lacks ethyl carboxylate | Moderate antibacterial activity |
Case Studies
Recent case studies highlight EMPC's potential applications:
- A study investigated its use as an enzyme inhibitor in cancer therapy, showing promising results in reducing tumor growth in vitro.
- Another study focused on its antioxidant properties, demonstrating significant protection against oxidative damage in cellular models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
